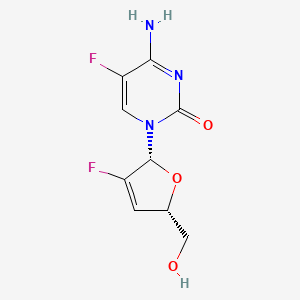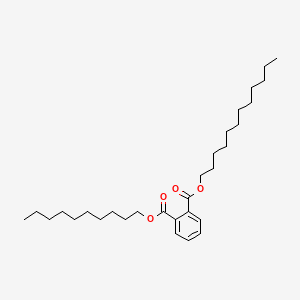
Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate: is a complex organic compound with a unique structure that includes benzyl, tert-butyl, and dihydroxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate typically involves multiple steps. The initial step often includes the formation of the benzyl-tert-butylamine intermediate. This intermediate is then reacted with 3,5-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions usually involve controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as an antioxidant and its role in the development of new drugs targeting specific pathways in the body.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, providing antioxidant effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-(benzyl(tert-butyl)amino)-1-(3,5-bis(benzyloxy)phenyl)ethanone sulphate
- 2-(benzyl(tert-butyl)amino)-1-(3,5-dihydroxyphenyl)ethanone
Uniqueness: Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
94109-62-3 |
|---|---|
Formule moléculaire |
C38H48N2O10S |
Poids moléculaire |
724.9 g/mol |
Nom IUPAC |
1-(3,5-dihydroxyphenyl)-4,4-dimethyl-3-(pyridin-1-ium-1-ylmethyl)pentan-1-one;sulfate |
InChI |
InChI=1S/2C19H23NO3.H2O4S/c2*1-19(2,3)15(13-20-7-5-4-6-8-20)11-18(23)14-9-16(21)12-17(22)10-14;1-5(2,3)4/h2*4-10,12,15H,11,13H2,1-3H3,(H-,21,22);(H2,1,2,3,4) |
Clé InChI |
HYIOMGRERATYFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC(=O)C1=CC(=CC(=C1)O)O)C[N+]2=CC=CC=C2.CC(C)(C)C(CC(=O)C1=CC(=CC(=C1)O)O)C[N+]2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)





![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)






